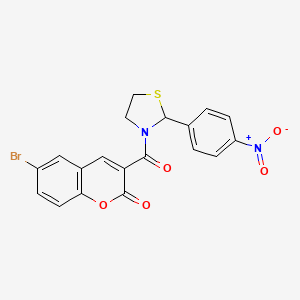

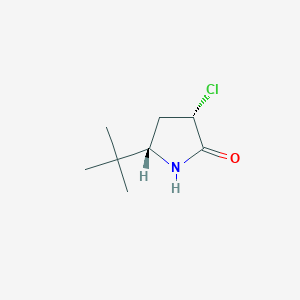

![molecular formula C25H24N2O6 B2990627 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide CAS No. 921890-07-5](/img/structure/B2990627.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a type of tricyclic compound . Tricyclic compounds are often used in the development of pharmaceuticals due to their ability to interact with various biological targets .

Molecular Structure Analysis

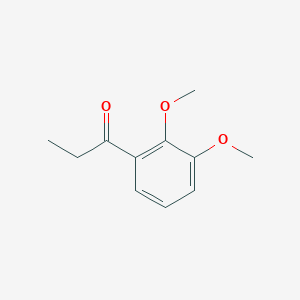

The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepine core, which consists of two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen . The compound also contains an ethyl group, a carbonyl group, and a benzamide group substituted with three methoxy groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could potentially increase its solubility in certain solvents .Applications De Recherche Scientifique

Catalytic Enantioselective Synthesis

The catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines highlights a significant application in the synthesis of chiral compounds. The process, utilizing cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, demonstrates the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction, facilitated by a readily available diaryl prolinol L4 as the chiral ligand and Me2Zn as the zinc source, achieves excellent yields and high enantioselectivities, underscoring the compound's utility in creating optically active materials (Munck et al., 2017).

Enantioselective Alkylation

Another research application is found in the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This method provides a pathway to chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the first example of enantioselective addition of Et2Zn to cyclic aldimines. Such synthetic strategies are fundamental in producing enantioselective compounds with potential biological activity (Munck et al., 2017).

Heterocyclic Chemistry

The synthesis and transformations of heterocyclic compounds, such as 1,4-benzothiazepines and 1,4-benzoxazepines, from precursors like 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones, underscore the importance of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide in heterocyclic chemistry. These syntheses involve Lewis acid-mediated cyclizations, demonstrating the compound's utility in constructing complex heterocyclic frameworks, which are crucial in the development of novel materials and potentially bioactive molecules (Katritzky et al., 2001).

Mécanisme D'action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can lead to changes in the transmission of signals in the brain.

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. It leads to the inhibition of ERK phosphorylation and the expression of FosB/ΔFosB and VCAM-1 . These proteins play crucial roles in cell proliferation, migration, angiogenesis, and inflammation .

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can lead to a variety of molecular and cellular effects. It suppresses the expression of retinal CD31, pERK, VCAM-1, and VEGF-A165 . These effects could potentially alter the function of the CNS and influence behaviors and physiological processes regulated by dopamine, such as mood, reward, and motor control.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-5-27-18-8-6-7-9-20(18)33-19-11-10-16(14-17(19)25(27)29)26-24(28)15-12-21(30-2)23(32-4)22(13-15)31-3/h6-14H,5H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWWGERVVYULJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

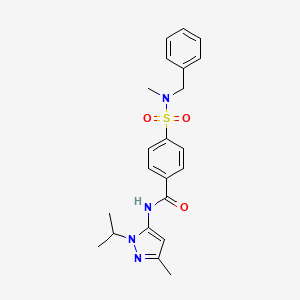

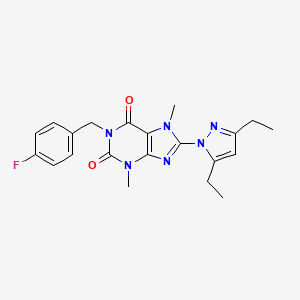

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

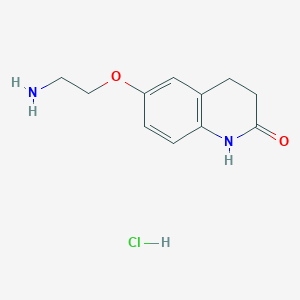

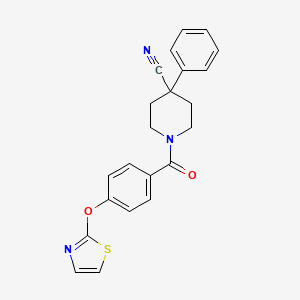

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)

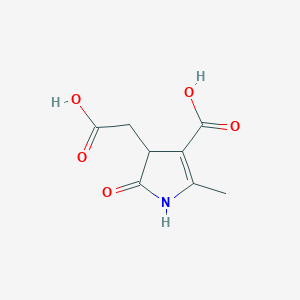

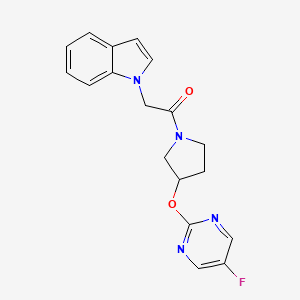

![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)

![(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide](/img/structure/B2990562.png)

![4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2990566.png)